molecular formula C13H24N2O4 B1532126 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate CAS No. 932035-01-3

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Cat. No.: B1532126
CAS No.: 932035-01-3
M. Wt: 272.34 g/mol
InChI Key: ORRVKLSXTZZGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4 It is a piperidine derivative, characterized by the presence of tert-butyl and ethyl groups attached to the piperidine ring, along with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced via alkylation reactions using tert-butyl halides and ethyl halides, respectively.

    Carboxylation: The carboxylate groups are introduced through carboxylation reactions, typically involving carbon dioxide or carboxylate salts.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives of the piperidine ring.

    Reduction Products: Alcohol derivatives of the carboxylate groups.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The amino group and carboxylate groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
  • 1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate
  • rac-1-tert-butyl 4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate

Uniqueness: 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both tert-butyl and ethyl groups, along with the amino and carboxylate functionalities, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-aminopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRVKLSXTZZGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678109
Record name 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932035-01-3
Record name 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate
Reactant of Route 3
1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate
Reactant of Route 6
1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.